molecular formula C26H23F2N3O4 B1675694 LY411575 CAS No. 209984-57-6

LY411575

Cat. No. B1675694
CAS RN: 209984-57-6
M. Wt: 479.5 g/mol
InChI Key: ULSSJYNJIZWPSB-CVRXJBIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LY411575 is a highly potent, small molecule gamma-secretase inhibitor . It prevents Notch signaling, a key component of the Notch signaling pathway . It has been shown to promote goblet cell differentiation in mouse intestine and neural differentiation in mouse embryonic stem cells .


Synthesis Analysis

The original synthetic route of gamma secretase inhibitors(this compound) was improved, and the yield of 35% was achieved which increased by 16% compared with the traditional process .


Molecular Structure Analysis

The molecular formula of this compound is C₂₆H₂₃F₂N₃O₄ .


Chemical Reactions Analysis

This compound is a selective small molecule inhibitor of gamma-secretase . Inhibition of gamma-secretase by this compound prevents Notch processing and activation .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 479.48 and a chemical formula of C₂₆H₂₃F₂N₃O₄ . It is a solid, crystalline substance .

Scientific Research Applications

Inhibition of Osteoclastogenesis

LY411575 has demonstrated the ability to suppress osteoclast differentiation and osteoclast-specific gene expression. This effect has been observed both in vitro and in vivo, including in models of lipopolysaccharide-induced calvarial bone destruction. These findings suggest that this compound may have potential therapeutic applications in the treatment of osteoclast-mediated osteolytic bone diseases​​.

Regulation of Osteoblastic Differentiation

Another key area of application for this compound is in the regulation of osteoblastic differentiation. It has been identified as a potent regulator of the osteoblastic differentiation of human skeletal (mesenchymal) stem cells (hBMSCs). This regulation is particularly relevant for conditions associated with ectopic bone formation. This compound's effect on osteoblast differentiation includes influencing genetic pathways and reducing the capacity for ectopic bone formation in hBMSCs​​​​.

Mechanism of Action

Target of Action

LY-411575, also known as LY411575 or LY 411575, is a potent, cell-permeable, and selective small molecule inhibitor of γ-secretase . The primary target of LY-411575 is γ-secretase, an enzyme that plays a crucial role in the Notch signaling pathway .

Mode of Action

LY-411575 interacts with γ-secretase, inhibiting its activity and thereby preventing the processing and activation of Notch . This inhibition of Notch signaling is achieved at an IC50 value of 0.39 nM . Additionally, LY-411575 can inhibit the production of Aβ40 protein, with IC50 values of 0.078 nM and 0.082 nM in membrane-based and cell-based γ-secretase assays, respectively .

Biochemical Pathways

The primary biochemical pathway affected by LY-411575 is the Notch signaling pathway . By inhibiting γ-secretase, LY-411575 prevents the cleavage of Notch, thereby blocking the activation of the Notch signaling pathway . This results in downstream effects such as the induction of goblet cell differentiation in the intestine and the promotion of neural differentiation in mouse embryonic stem cells .

Pharmacokinetics

It is noted that ly-411575 is cell-permeable , suggesting that it can readily cross cell membranes, which may influence its bioavailability.

Result of Action

The inhibition of γ-secretase by LY-411575 leads to a reduction in Aβ/42 after acute or chronic treatment, and blocks Notch activation . Studies have shown that treatment with LY-411575 arrests KrasG12V-driven NSCLCs in association with inhibition of HES1 expression and ERK phosphorylation . In addition, LY-411575 has been shown to induce apoptosis .

Action Environment

It is worth noting that the effects of ly-411575 can vary depending on the specific cellular and physiological context, such as the type of cells and the presence of other signaling molecules .

Safety and Hazards

LY411575 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

LY411575 has shown potential in promoting neuronal differentiation of neural progenitor cells derived from mouse embryonic stem cells, promoting goblet cell differentiation in mouse intestine, and inducing apoptosis in primary and immortalized Karposi’s sarcoma cells . These findings suggest that this compound could have future applications in the fields of neuroscience and cancer research .

properties

IUPAC Name

(2S)-2-[[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F2N3O4/c1-14(29-25(34)23(32)15-11-16(27)13-17(28)12-15)24(33)30-22-20-9-4-3-7-18(20)19-8-5-6-10-21(19)31(2)26(22)35/h3-14,22-23,32H,1-2H3,(H,29,34)(H,30,33)/t14-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSSJYNJIZWPSB-CVRXJBIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)C(C4=CC(=CC(=C4)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)[C@H](C4=CC(=CC(=C4)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40439850
Record name LY-411575
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

209984-57-6
Record name (αS)-N-[(1S)-2-[[(7S)-6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl]amino]-1-methyl-2-oxoethyl]-3,5-difluoro-α-hydroxybenzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209984-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name LY 411575
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209984576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY-411575
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LY411575
Reactant of Route 2
Reactant of Route 2
LY411575
Reactant of Route 3
Reactant of Route 3
LY411575
Reactant of Route 4
Reactant of Route 4
LY411575
Reactant of Route 5
LY411575
Reactant of Route 6
Reactant of Route 6
LY411575

Q & A

Q1: What is LY411575, and what is its primary mechanism of action?

A: this compound (also known as LY-411575) is a potent, small-molecule inhibitor of γ-secretase, an enzyme complex involved in the cleavage of various transmembrane proteins, including amyloid precursor protein (APP) and Notch. [, , ] this compound exerts its effect by directly binding to the γ-secretase complex and inhibiting its proteolytic activity. []

Q2: How does this compound affect the amyloidogenic pathway?

A: this compound effectively inhibits the final cleavage step of APP by γ-secretase, preventing the generation of amyloid-β (Aβ) peptides, specifically Aβ40 and Aβ42, which are implicated in the pathogenesis of Alzheimer's disease (AD). [, , ]

Q3: What are the downstream effects of this compound on Notch signaling?

A: By inhibiting γ-secretase, this compound prevents the release of the Notch intracellular domain (NICD), a crucial step in the activation of the Notch signaling pathway. [, , , ] This inhibition subsequently downregulates the expression of Notch target genes, such as Hes-1 and Hey-1, affecting cellular processes like cell proliferation, differentiation, and apoptosis. [, , ]

Q4: Does this compound affect Aβ turnover and deposition in the brain?

A: Research indicates that this compound can reduce the production of soluble Aβ in the brain and cerebrospinal fluid (CSF), leading to a decrease in amyloid plaque formation in mouse models of AD. [, , , ] The extent of plaque reduction appears to be inversely related to the initial amyloid load in different brain regions. []

Q5: How does this compound impact the processing of the hepatitis C virus (HCV) core protein?

A: Studies suggest that this compound can inhibit signal peptide peptidase (SPP), another enzyme targeted by this compound that is involved in HCV core protein maturation. [, ] This inhibition leads to the degradation of the HCV core protein and suppression of infectious viral particle production. [, ]

Q6: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C28H25F2N3O4, and its molecular weight is 505.5 g/mol. [, ]

Q7: Is there spectroscopic data available for this compound?

A: Yes, spectroscopic data including 1H-NMR and LC-MS have been used to confirm the structure of this compound and its intermediates during synthesis. [, ]

Q8: Is there information available on the material compatibility of this compound?

A8: Specific information regarding the material compatibility of this compound is limited in the provided research.

Q9: What is known about the stability of this compound under various conditions?

A: While detailed stability studies are not extensively covered, research suggests that this compound exhibits suitable stability for in vitro and in vivo experiments. [, , ] Further investigation is needed to determine its stability profile under diverse environmental conditions.

Q10: Does this compound possess any catalytic properties?

A: No, this compound functions as an enzyme inhibitor and does not exhibit catalytic properties. [, , ]

Q11: Have computational methods been employed in this compound research?

A11: Specific details regarding computational chemistry and modeling studies on this compound are limited in the provided research.

Q12: How do structural modifications of this compound affect its activity and potency?

A: Research has explored modifications of the this compound structure, aiming to improve its pharmacological properties. [] For instance, replacing a metabolically labile site led to the development of analog (R/S),(S)-13 with enhanced in vivo activity after oral administration. [] Another study explored modifications resulting in a carbamate analog with comparable potency and improved molecular properties. []

Q13: Are there structural features critical for the selective inhibition of γ-secretase by this compound?

A: While specific structure-activity relationships regarding this compound's selectivity are not extensively detailed, research suggests that modifications targeting metabolically labile positions can enhance its in vivo efficacy without compromising its inhibitory activity on γ-secretase. []

Q14: What formulation strategies have been explored to improve this compound's bioavailability?

A: Research highlights that structural modifications, such as replacing a metabolically labile position, have led to this compound analogs with improved oral bioavailability. [] This suggests that strategic chemical modifications are a viable approach to enhancing its pharmacokinetic profile.

Q15: Is there information available regarding this compound's compliance with SHE regulations?

A15: The provided research focuses on the scientific and pharmacological aspects of this compound, and information concerning its compliance with SHE regulations is not discussed.

Q16: What is the pharmacokinetic profile of this compound?

A: Studies in mice indicate that this compound can effectively reduce Aβ levels in the brain, CSF, and plasma, with distinct time courses of reduction and recovery observed in each compartment. [, , ] These findings suggest different dynamics of Aβ turnover in these tissues.

Q17: What in vitro models have been used to study this compound's activity?

A: this compound's inhibitory effects have been investigated in various in vitro models, including cell lines overexpressing human APP, primary neuronal cultures, and taste organoids. [, , ] These models have been instrumental in elucidating its impact on Aβ production, Notch signaling, and cellular responses.

Q18: Which animal models have been employed to investigate the effects of this compound?

A: Numerous studies have employed mouse models, including transgenic models of AD (e.g., Tg2576) and HCV core transgenic mice, to evaluate the in vivo efficacy of this compound. [, , , , ] These models have provided insights into its effects on Aβ deposition, HCV core protein expression, and associated pathological features.

Q19: Has this compound been evaluated in clinical trials?

A19: While this compound has shown promise in preclinical studies, it has not progressed to clinical trials for the treatment of AD or other conditions.

Q20: Are there known resistance mechanisms to this compound?

A: Research suggests that certain aggressive mutations in presenilin-1 (PS1), a component of the γ-secretase complex, can confer insensitivity to this compound and other Aβ42-lowering NSAIDs. [] This finding highlights the potential influence of genetic background on drug response.

Q21: What is the safety profile of this compound?

A: While this compound has demonstrated efficacy in preclinical models, potential toxicity concerns, particularly with long-term use, have been raised. [, ] Further research is necessary to comprehensively assess its safety profile.

Q22: Have specific drug delivery strategies been explored for this compound?

A22: Information regarding targeted drug delivery approaches for this compound is limited in the provided research.

Q23: What analytical methods have been used to quantify this compound and its effects?

A: Various analytical techniques, including immunoassays (ELISA), Western blotting, immunohistochemistry, and gene expression analysis (RT-qPCR), have been employed to measure this compound's effects on Aβ levels, target protein expression, and cellular responses. [, , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.